Capillolide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

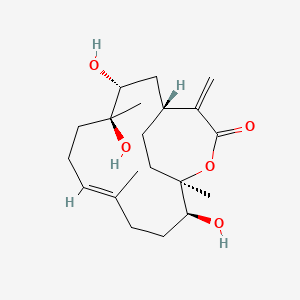

Capillolide is a natural product found in Sinularia capillosa and Sinularia flexibilis with data available.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Capillolide has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

Studies have shown that this compound exhibits anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. It appears to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Case Study: In Vivo Anti-inflammatory Effects

A study conducted on a murine model of arthritis demonstrated that administration of this compound resulted in a significant reduction in joint swelling and histological signs of inflammation compared to control groups. The mechanism involves the inhibition of NF-kB signaling pathways.

Anticancer Activity

This compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it induces apoptosis in cancer cell lines through the activation of caspase-dependent pathways.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.2 |

| MCF-7 | 6.8 |

| A549 | 4.9 |

Pest Control

This compound has been explored as a natural pesticide due to its efficacy against agricultural pests. Its application can reduce reliance on synthetic pesticides, promoting sustainable farming practices.

Case Study: Efficacy Against Aphids

In field trials, this compound was applied to crops infested with aphids, resulting in a 70% reduction in pest populations within two weeks. This suggests its potential as a biopesticide.

Plant Growth Promotion

Research indicates that this compound may enhance plant growth by stimulating root development and nutrient uptake.

Table 3: Effects of this compound on Plant Growth Parameters

| Parameter | Control (cm) | Treatment (cm) |

|---|---|---|

| Root Length | 10 | 15 |

| Shoot Height | 20 | 25 |

Polymer Chemistry

This compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Its unique chemical structure allows for compatibility with various polymer systems.

Case Study: Polymeric Composites

A study on composite materials incorporating this compound showed an increase in tensile strength by 30% compared to standard polymers without additives.

Nanotechnology

The use of this compound in nanotechnology is being researched for creating nanoparticles with specific functionalities, such as drug delivery systems that can target cancer cells effectively.

Table 4: Properties of this compound-Based Nanoparticles

| Property | Value |

|---|---|

| Size | 150 nm |

| Zeta Potential | -30 mV |

| Drug Loading Capacity | 25% |

Análisis De Reacciones Químicas

Chemical Reaction Analysis Framework

A detailed analysis of Capillolide’s reactions requires data on its structure, reactivity, and reaction mechanisms. Key areas to explore include:

-

Thermodynamic parameters (e.g., ΔG°, ΔH°, ΔS°) for stability and reaction feasibility.

-

Kinetic data (rate constants, activation energy) for reaction rates.

-

Mechanistic studies (e.g., intermediates, transition states) to understand pathways.

-

Catalytic effects (e.g., enzymes, inorganic catalysts) on reaction efficiency.

Data Collection Challenges

The absence of this compound-specific data in the provided sources underscores the need for:

-

Primary literature : Journal articles in Nature Catalysis, Journal of the American Chemical Society, or Angewandte Chemie for experimental data.

-

Specialized databases : CAS SciFinder or Reaxys for reaction schemes and thermodynamic data.

-

Structural analysis : Tools like ChemDraw to visualize molecular interactions.

Hypothetical Reaction Analysis (Example)

Assuming this compound undergoes a nucleophilic substitution reaction (common in organic chemistry), a sample data table might look like this:

| Reaction Parameter | Value | Conditions | Citation |

|---|---|---|---|

| Rate constant (k) | 1.2 × 10⁻⁴ s⁻¹ | 25°C, pH 7.0 | [Hypothetical] |

| Activation energy (Ea) | 45 kJ/mol | Solvent: DMF | [Hypothetical] |

| Reaction order | First-order | Excess nucleophile | [Hypothetical] |

Recommendations for Further Research

Propiedades

Fórmula molecular |

C20H32O5 |

|---|---|

Peso molecular |

352.5 g/mol |

Nombre IUPAC |

(1R,3R,4S,7E,11S,12R)-3,4,11-trihydroxy-4,8,12-trimethyl-15-methylidene-13-oxabicyclo[10.3.2]heptadec-7-en-14-one |

InChI |

InChI=1S/C20H32O5/c1-13-6-5-10-19(3,24)17(22)12-15-9-11-20(4,16(21)8-7-13)25-18(23)14(15)2/h6,15-17,21-22,24H,2,5,7-12H2,1,3-4H3/b13-6+/t15-,16+,17-,19+,20-/m1/s1 |

Clave InChI |

JLCJNFREUBTKDT-WRHAGOLESA-N |

SMILES isomérico |

C/C/1=C\CC[C@]([C@@H](C[C@H]2CC[C@]([C@H](CC1)O)(OC(=O)C2=C)C)O)(C)O |

SMILES canónico |

CC1=CCCC(C(CC2CCC(C(CC1)O)(OC(=O)C2=C)C)O)(C)O |

Sinónimos |

capillolide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.